Cas no 1538467-68-3 (2-(3-chloro-2-methoxyphenyl)ethan-1-ol)

2-(3-chloro-2-methoxyphenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-chloro-2-methoxyphenyl)ethan-1-ol
- SCHEMBL23881765
- EN300-1982922
- 1538467-68-3
-
- Inchi: 1S/C9H11ClO2/c1-12-9-7(5-6-11)3-2-4-8(9)10/h2-4,11H,5-6H2,1H3
- InChI Key: TXDBCSYMQFLXGT-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1OC)CCO
Computed Properties
- Exact Mass: 186.0447573g/mol
- Monoisotopic Mass: 186.0447573g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 29.5Ų
2-(3-chloro-2-methoxyphenyl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1982922-1.0g |
2-(3-chloro-2-methoxyphenyl)ethan-1-ol |
1538467-68-3 | 1g |
$914.0 | 2023-06-01 | ||
Enamine | EN300-1982922-0.25g |
2-(3-chloro-2-methoxyphenyl)ethan-1-ol |
1538467-68-3 | 0.25g |
$708.0 | 2023-09-16 | ||
Enamine | EN300-1982922-0.05g |
2-(3-chloro-2-methoxyphenyl)ethan-1-ol |
1538467-68-3 | 0.05g |
$647.0 | 2023-09-16 | ||
Enamine | EN300-1982922-2.5g |
2-(3-chloro-2-methoxyphenyl)ethan-1-ol |
1538467-68-3 | 2.5g |
$1509.0 | 2023-09-16 | ||
Enamine | EN300-1982922-5.0g |
2-(3-chloro-2-methoxyphenyl)ethan-1-ol |
1538467-68-3 | 5g |
$2650.0 | 2023-06-01 | ||
Enamine | EN300-1982922-1g |
2-(3-chloro-2-methoxyphenyl)ethan-1-ol |
1538467-68-3 | 1g |
$770.0 | 2023-09-16 | ||
Enamine | EN300-1982922-5g |
2-(3-chloro-2-methoxyphenyl)ethan-1-ol |
1538467-68-3 | 5g |
$2235.0 | 2023-09-16 | ||
Enamine | EN300-1982922-10.0g |
2-(3-chloro-2-methoxyphenyl)ethan-1-ol |
1538467-68-3 | 10g |
$3929.0 | 2023-06-01 | ||
Enamine | EN300-1982922-0.1g |
2-(3-chloro-2-methoxyphenyl)ethan-1-ol |
1538467-68-3 | 0.1g |
$678.0 | 2023-09-16 | ||
Enamine | EN300-1982922-0.5g |
2-(3-chloro-2-methoxyphenyl)ethan-1-ol |
1538467-68-3 | 0.5g |
$739.0 | 2023-09-16 |
2-(3-chloro-2-methoxyphenyl)ethan-1-ol Related Literature
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W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
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Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
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Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
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Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
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Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
Additional information on 2-(3-chloro-2-methoxyphenyl)ethan-1-ol
2-(3-Chloro-2-Methoxyphenyl)ethan-1-ol: A Comprehensive Overview
2-(3-Chloro-2-Methoxyphenyl)ethan-1-ol, also known by its CAS number 1538467-68-3, is a versatile organic compound with significant applications in various fields. This compound, characterized by its unique structure, has garnered attention in recent years due to its potential in drug discovery, material science, and environmental chemistry. The molecule consists of a phenol ring substituted with a chlorine atom at the 3-position and a methoxy group at the 2-position, with an ethan-1-ol group attached at the para position. This configuration imparts distinctive chemical and physical properties to the compound.
The synthesis of 2-(3-Chloro-2-Methoxyphenyl)ethan-1-ol involves a multi-step process that typically begins with the preparation of the substituted phenol derivative. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste. The compound's solubility in various solvents, coupled with its ability to form hydrogen bonds, makes it an attractive candidate for use in pharmaceutical formulations and as a precursor in organic synthesis.
Recent studies have highlighted the biological activity of 2-(3-Chloro-2-Methoxyphenyl)ethan-1-ol, particularly its potential as an anti-inflammatory agent. Researchers have found that the compound exhibits significant inhibitory effects on pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that it could be developed into a novel therapeutic for conditions like arthritis and inflammatory bowel disease. Furthermore, the compound's methoxy group enhances its stability in biological systems, making it a promising lead compound for drug development.
In the field of material science, 2-(3-Chloro-2-Methoxyphenyl)ethan-1-ol has been explored as a building block for advanced polymers and coatings. Its ability to undergo polymerization under mild conditions has led to its use in creating biocompatible materials suitable for medical devices and tissue engineering applications. Recent breakthroughs in polymer chemistry have further expanded its utility, enabling the creation of materials with tailored mechanical and thermal properties.
The environmental impact of 2-(3-Chloro-2-Methoxyphenyl)ethan-1-ol has also been a topic of interest. Studies have shown that the compound is biodegradable under aerobic conditions, making it an eco-friendly alternative to traditional chemicals used in industrial processes. Additionally, its low toxicity profile makes it suitable for use in agricultural applications, such as pesticides and herbicides, without posing significant risks to ecosystems.
In conclusion, 2-(3-Chloro-2-Methoxyphenyl)ethan-1-ol, with its unique structure and diverse applications, continues to be a focal point in scientific research. Its potential in drug discovery, material science, and environmental chemistry underscores its importance as a valuable compound for both academic and industrial pursuits. As research progresses, new insights into its properties and applications are expected to emerge, further solidifying its role in modern chemistry.
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